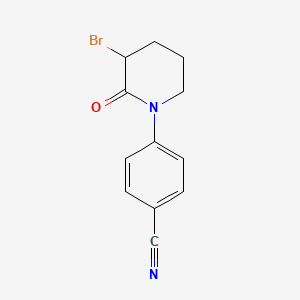

4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile

Description

4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile (C₁₂H₁₁BrN₂O) is a piperidine-derived compound featuring a brominated oxopiperidinyl moiety attached to a benzonitrile core. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-(3-bromo-2-oxopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-11-2-1-7-15(12(11)16)10-5-3-9(8-14)4-6-10/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHNIXFGUJHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 3-bromo-2-piperidone under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile as an anticancer agent. It has been shown to induce apoptosis in cancer cells, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, a study found that derivatives of piperidine compounds exhibited enhanced activity against hypopharyngeal tumor cells, suggesting that the structural features of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile could be optimized for better efficacy in cancer therapy .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for further development in cognitive enhancement therapies . The introduction of the piperidine moiety has been crucial for improving brain exposure and enhancing pharmacokinetic properties .

Organic Synthesis

Building Block in Synthesis

4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile serves as a versatile building block in organic synthesis. It can participate in various nucleophilic and electrophilic substitution reactions, facilitating the creation of more complex organic molecules . This property makes it valuable for synthesizing pharmaceuticals and other biologically active compounds.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor interactions, and signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile but differ in substituents, leading to distinct properties:

Key Observations:

- Bromine vs. Fluorine : Bromine in the target compound facilitates nucleophilic substitutions, whereas fluorine in analogues (e.g., ) enhances metabolic stability and lipophilicity.

- Nitrile vs. Thioether/Carbonyl : The nitrile group increases polarity compared to thioether () or formyl () groups, affecting solubility and binding affinity.

- Piperidine Modifications: The oxopiperidinyl moiety is common, but bromination (target compound) vs. non-halogenated () alters electronic density and reactivity.

Biological Activity

4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews available literature and research findings related to its biological effects, mechanisms of action, and applications in various fields, including cancer therapy and neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring with a bromine atom and a nitrile group, which are crucial for its reactivity and biological interactions. The presence of these functional groups suggests potential interactions with various biomolecules, making it a candidate for further pharmacological studies.

The mechanism of action of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially increasing its ability to cross biological membranes and interact with intracellular targets. The nitrile group may also contribute to the compound's binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related piperidine derivatives. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines. A study indicated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile may possess similar properties worth investigating.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities. Research has indicated that certain compounds can act as ligands for muscarinic acetylcholine receptors (M3R), which play a role in cognitive functions and neuroprotection . The potential interaction of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile with these receptors could provide insights into its effects on neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile:

Future Directions

Further research is needed to elucidate the specific biological pathways influenced by 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile. Investigating its pharmacokinetics, toxicity, and detailed mechanism of action will be essential for assessing its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.